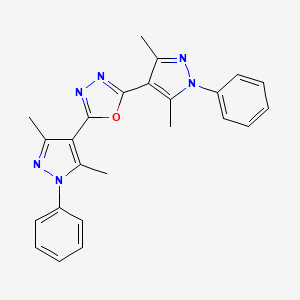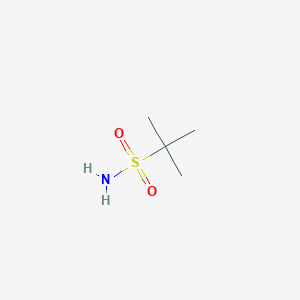![molecular formula C14H11NO2S B1227388 6-Ethyl-thieno[2,3-b]chinolin-2-carbonsäure CAS No. 462066-95-1](/img/structure/B1227388.png)
6-Ethyl-thieno[2,3-b]chinolin-2-carbonsäure
Übersicht
Beschreibung
Thienoquinolines are a class of heterocyclic compounds that have garnered interest due to their significant synthetic and biological applications. Research has extensively covered the synthesis, molecular structure, and various properties of thienoquinoline derivatives. This includes methods of synthesis categorized by reaction types such as addition, alkylation, chlorination, acylation, oxidation, reduction, cyclization, and cyclo-condensation (Abu‐Hashem, Abdelgawad, & Gouda, 2023).
Synthesis Analysis
The synthesis of thienoquinoline derivatives, including pyrimido[4,5-b]quinolines and their thio analogues, has been described using different starting materials and conditions. These methods offer pathways to synthesize a variety of structurally diverse quinoline derivatives with potential biological activities, highlighting a one-step synthesis approach that yields significant products (Nandha Kumar, Suresh, Mythili, & Mohan, 2001).
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly significant for thienoquinoline derivatives, underscoring the importance of molecular structure in determining their chemical reactivity and applications (Verma, Quraishi, & Ebenso, 2020).
Chemical Reactions and Properties
Quinoline and its derivatives, including thienoquinolines, are known for their biological activities. The synthesis and reactivity of these compounds, including various reactions such as cycloisomerization and cyclization processes, are well-documented. These processes are crucial for designing new compounds with enhanced biological and pharmacological properties (Xuan, 2019).
Physical Properties Analysis
The synthesis and application of fluoroquinolones, a related group of compounds, have been reviewed, discussing synthetic approaches and structural modifications. This research provides insights into the physical properties of quinoline derivatives, which are essential for understanding their stability, reactivity, and interaction with biological targets (Charushin, Nosova, Lipunova, & Chupakhin, 2014).
Chemical Properties Analysis
The interactions of metal ions with quinolone antibacterial agents highlight the chemical properties of quinoline derivatives, particularly their ability to chelate metal ions. This interaction is a critical factor affecting the absorption and efficacy of quinolone-based drugs, demonstrating the complex chemical behavior of quinoline derivatives in biological systems (Turel, 2002).
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, wie z. B. „6-Ethyl-thieno[2,3-b]chinolin-2-carbonsäure“, haben für eine wachsende Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen Interesse geweckt . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Anti-inflammatorische Eigenschaften
Es wurde berichtet, dass Thiophenderivate anti-inflammatorische Eigenschaften besitzen . Dies macht sie möglicherweise nützlich bei der Entwicklung neuer entzündungshemmender Medikamente.
Antipsychotische Eigenschaften
Es wurde berichtet, dass Thiophen-basierte Verbindungen antipsychotische Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Behandlung verschiedener psychiatrischer Störungen hin.
Antiarrhythmische Eigenschaften
Es wurde festgestellt, dass Thiophenderivate antiarrhythmische Eigenschaften aufweisen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Herzrhythmusstörungen hin.
Angstlösende Eigenschaften
Es wurde berichtet, dass Thiophen-basierte Verbindungen angstlösende Eigenschaften haben . Dies deutet auf mögliche Anwendungen bei der Behandlung von Angststörungen hin.
Antimykotische Eigenschaften
Es wurde festgestellt, dass Thiophenderivate antimykotische Eigenschaften aufweisen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Pilzinfektionen hin.
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine wichtige Rolle bei der Weiterentwicklung organischer Halbleiter . Dies deutet auf mögliche Anwendungen im Bereich der Elektronik hin.
Organische Leuchtdioden (OLEDs)
Thiophenderivate werden bei der Herstellung von organischen Leuchtdioden (OLEDs) verwendet . Dies deutet auf mögliche Anwendungen im Bereich der Displaytechnologie hin.
Wirkmechanismus
Target of Action
Similar compounds such as quinaldic acid have been reported to inhibit the oxidation of pyruvate, α-ketoglutarate, glutamate, and citrate in rat liver mitochondria .
Biochemical Pathways
Related compounds have been shown to impact various biochemical pathways, including those involved in energy metabolism and cellular respiration .
Result of Action
Similar compounds have been reported to exhibit inhibitory effects against certain organisms .
Eigenschaften
IUPAC Name |
6-ethylthieno[2,3-b]quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c1-2-8-3-4-11-9(5-8)6-10-7-12(14(16)17)18-13(10)15-11/h3-7H,2H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIFZNUDMJXZDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC3=C(N=C2C=C1)SC(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Chloro-2-methyl-4-(4-methylphenyl)sulfonylthiazolo[5,4-b]indole](/img/structure/B1227308.png)
![2-[[(4-Bromo-1-ethyl-3-pyrazolyl)-oxomethyl]amino]-4,5-dimethyl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1227309.png)
![3-Hydroxy-2-naphthalenecarboxylic acid [2-(4-methyl-1-piperidinyl)-2-oxoethyl] ester](/img/structure/B1227311.png)
![N-[[(cyclohexylamino)-sulfanylidenemethyl]amino]carbamic acid tert-butyl ester](/img/structure/B1227314.png)
![methyl 5-[(4-tert-butylbenzoyl)amino]-2H-1,2,4-triazole-3-carboxylate](/img/structure/B1227317.png)
![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-5-pyrimidinyl]-2-(2-methylphenoxy)-N-(2-methylpropyl)acetamide](/img/structure/B1227320.png)



![3-Oxo-2-[(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)thio]butanoic acid ethyl ester](/img/structure/B1227326.png)

![3-(2,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1227329.png)
![N-cyclohexyl-1-hydroxy-5-nitro-4-spiro[benzimidazole-2,1'-cyclohexane]imine](/img/structure/B1227330.png)